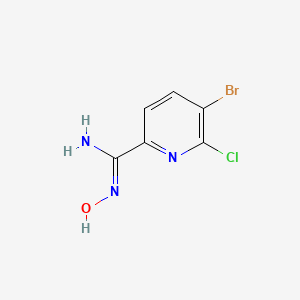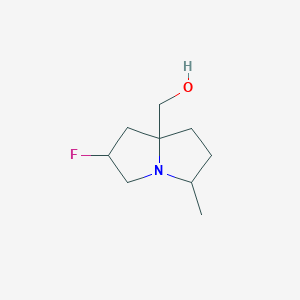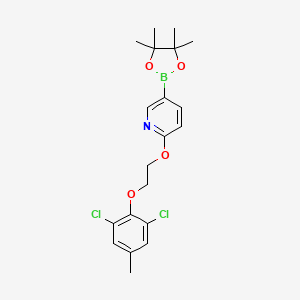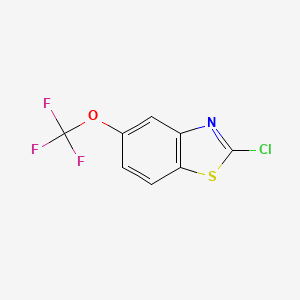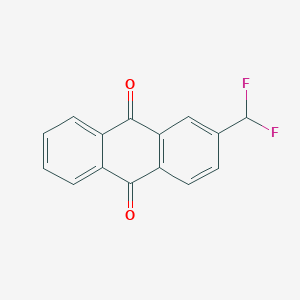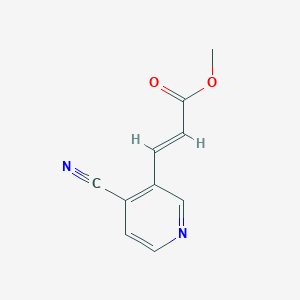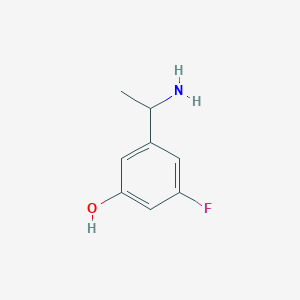
3-(1-Aminoethyl)-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoethyl)-5-fluorophenol: is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol . This biocatalytic method offers high enantiomeric excess and conversion rates.
Industrial Production Methods: Industrial production of this compound typically involves catalytic asymmetric synthesis. This method is favored for its efficiency and ability to produce enantiopure primary amines, which are valuable intermediates in pharmaceutical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Aminoethyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: 3-(1-Aminoethyl)-5-fluorophenol is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings with enhanced properties .
Mécanisme D'action
The mechanism of action of 3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(1-Aminoethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring.
3-(1-Aminoethyl)-4-fluorophenol: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness: 3-(1-Aminoethyl)-5-fluorophenol is unique due to the specific positioning of the aminoethyl and fluorine groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
3-(1-aminoethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
Clé InChI |
BKULEEWYUPYHIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


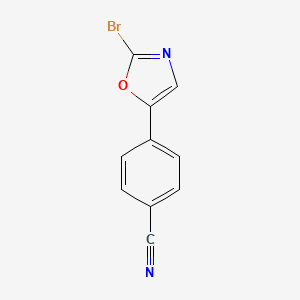
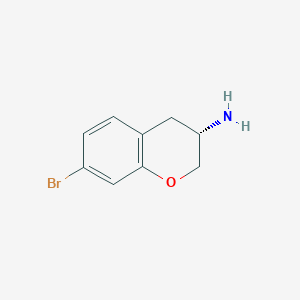
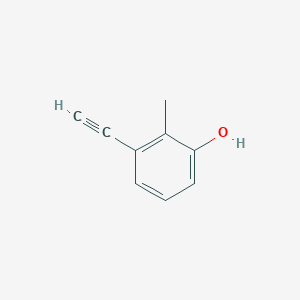
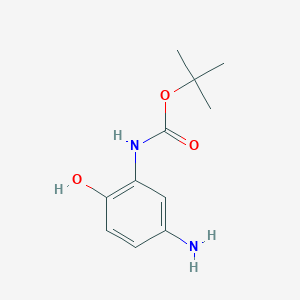

![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)

